Ethyl 4-(1-(4-bromophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, a piperazine ring, and a carboxylate ester. These functional groups suggest that this compound could be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure (the piperazine ring). The bromophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could increase its density and boiling point compared to similar compounds without this group .Scientific Research Applications
Polyamide Synthesis
Ethyl 4-(1-(4-bromophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate has been utilized in the synthesis of polyamides. These polyamides, featuring uracil and adenine as side groups, are synthesized through addition reactions and have molecular weights in the range of about 1000–5000. They display solubility in water, depending on the specific diamines used in their formation (Hattori & Kinoshita, 1979).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for potential use as antihypertensive agents. Compounds containing morpholine, piperidine, or piperazine moieties have shown promising activity in both in vitro and in vivo tests (Bayomi et al., 1999).
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial activity. Studies have shown that certain synthesized compounds exhibit good activity against test microorganisms when compared with standard drugs like ampicillin (Fandaklı et al., 2012).
Antiproliferative Effect Against Cancer Cell Lines
Research has also explored the antiproliferative effect of certain derivatives of this compound against human cancer cell lines. Studies using the MTT assay method have identified compounds that demonstrate good activity on various cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel organic compounds. These syntheses involve reactions with secondary amines or other agents, resulting in the formation of new chemical entities with potential applications in various fields (Vasileva et al., 2018).
Crystal Structure Analysis
This compound has been a subject in crystal structure studies, which provides valuable information about the molecular and electronic structure of this compound and its derivatives (Kurbanova et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[3-(4-bromophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLQAOXNMMUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.